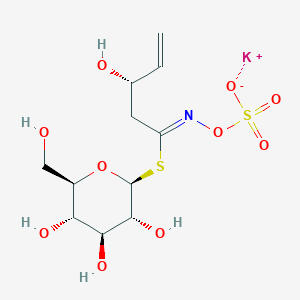
丁烷,1,1,1,2,2,3,3,4,4-壬氟-4-甲氧基-
描述
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- is a useful research compound. Its molecular formula is C5H3F9O and its molecular weight is 250.06 g/mol. The purity is usually 95%.
The exact mass of the compound Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
干洗溶剂
丁烷,1,1,1,2,2,3,3,4,4-壬氟-4-甲氧基丁烷(甲基壬氟丁基醚)因其作为干洗溶剂的潜力而受到研究。对其蒸气压的研究证明了其在这种应用中的适用性,为环保干洗工艺提供了一种新选择 (Gárate, Bejarano, & Fuente, 2016)。
氢氟醚中的液体性质
对相关氢氟醚的液体性质的研究,包括含有丁烷衍生物(如 1,1,1,2,2,3,3,4,4-壬氟-4-甲氧基丁烷)的混合物,提供了对它们在诸如冷却系统或电子清洁等特殊应用中的使用的见解 (Rausch 等,2015)。
可持续氟化学
丁烷衍生物在可持续氟化学的发展中至关重要。壬氟-叔丁基丙基醚等化合物及其相关醚因其低毒性和良好的分配系数而显示出在绿色化学中使用的潜力,使其适用于各种工业应用 (Lo 等,2014)。
新型化合物的合成
丁烷衍生物(包括 1,1,1,2,2,3,3,4,4-壬氟-4-甲氧基丁烷)的多功能性在其用于合成新化合物中显而易见。这些衍生物作为合成复杂分子(用于各种研究和工业应用)的关键中间体 (Patrick, Rogers, & Gorrell, 2002)。
安全和危害
作用机制
Methyl Nonafluorobutyl Ether, also known as 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane, Methyl Perfluorobutyl Ether, or Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-, is a compound with a wide range of applications due to its unique properties .
Target of Action
It’s widely employed as a nonflammable solvent , and it plays a crucial role in the design of switchable acoustic demultiplexers based on a fluid-fluid phononic crystal (PnC) platform .
Mode of Action
Methyl Nonafluorobutyl Ether interacts with its targets primarily through its physical properties. It has low viscosity and surface tension, which makes it superior to conventional solvents . In the context of the PnC platform, it enables the difference in resonant modes and temperature-dependent switching capability in dissimilar cavities .
Biochemical Pathways
Its use in the design of switchable acoustic demultiplexers suggests that it may influence acoustic wave propagation .
Pharmacokinetics
Its physical properties such as high chemical stability, low viscosity, and excellent electrical insulation suggest that it may have unique pharmacokinetic properties .
Result of Action
Its use in lithium secondary batteries suggests that it can enhance safety without compromising performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl Nonafluorobutyl Ether. For instance, it can release toxic gases and vapors when exposed to high temperatures . Moreover, its global warming potential is 500 because it has an ether group in the molecule .
生化分析
Biochemical Properties
Methyl Nonafluorobutyl Ether plays a significant role in biochemical reactions due to its unique properties. It is often used as a nonflammable solvent in mixed-solvent electrolytes, enhancing the stability and performance of these mixtures . The compound interacts with various enzymes and proteins, particularly those involved in the metabolism of fluorinated compounds. For instance, it has been shown to interact with enzymes such as cytochrome P450, which is responsible for the oxidative metabolism of many xenobiotics . These interactions are primarily based on the compound’s ability to act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway.
Cellular Effects
Methyl Nonafluorobutyl Ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in oxidative stress response and detoxification pathways . Additionally, it has been observed to alter cell signaling pathways related to inflammation and apoptosis, potentially leading to changes in cell function and viability . The compound’s impact on cellular metabolism is also significant, as it can interfere with the normal metabolic processes by acting as a competitive inhibitor for certain enzymes .
Molecular Mechanism
The molecular mechanism of action of Methyl Nonafluorobutyl Ether involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, Methyl Nonafluorobutyl Ether can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl Nonafluorobutyl Ether can change over time due to its stability and degradation properties. The compound is known for its high chemical stability, which allows it to maintain its effectiveness over extended periods . Prolonged exposure to high temperatures or reactive chemicals can lead to its degradation, resulting in the formation of toxic byproducts . Long-term studies have shown that continuous exposure to Methyl Nonafluorobutyl Ether can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl Nonafluorobutyl Ether vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity, hepatotoxicity, and genotoxicity . Studies in rats have shown that high doses of Methyl Nonafluorobutyl Ether can cause changes in liver enzyme activity, indicating potential liver damage . Additionally, high-dose exposure has been associated with alterations in behavior and cognitive function, suggesting potential neurotoxic effects .
Metabolic Pathways
Methyl Nonafluorobutyl Ether is involved in various metabolic pathways, primarily those related to the metabolism of fluorinated compounds. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form reactive intermediates . These intermediates can further react with cellular macromolecules, leading to potential toxic effects . Additionally, Methyl Nonafluorobutyl Ether can affect metabolic flux by acting as a competitive inhibitor for certain enzymes, altering the levels of metabolites and disrupting normal metabolic processes .
Transport and Distribution
Within cells and tissues, Methyl Nonafluorobutyl Ether is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues . Additionally, it can interact with transporters and binding proteins, facilitating its movement within the cell . The distribution of Methyl Nonafluorobutyl Ether is influenced by factors such as tissue perfusion, lipid content, and the presence of specific transporters .
Subcellular Localization
Methyl Nonafluorobutyl Ether is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets . Its localization is influenced by its lipophilic nature and the presence of targeting signals or post-translational modifications that direct it to specific compartments . The compound’s activity and function can be affected by its subcellular localization, as it can interact with different biomolecules and participate in various biochemical processes depending on its location .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYQFLILPKULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9OCH3, C5H3F9O | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073120 | |
| Record name | Perfluorobutyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with an odor of ether; [3M MSDS] | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl nonafluorobutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15528 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
202.0 [mmHg] | |
| Record name | Methyl nonafluorobutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15528 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
163702-07-6, 219484-64-7 | |
| Record name | Methyl nonafluorobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl perfluorobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl perfluorobutyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PERFLUOROBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H637A50B7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


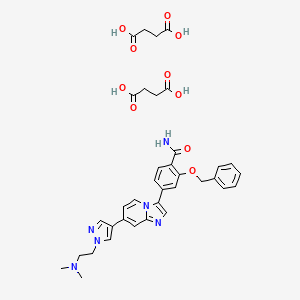

![tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3028460.png)

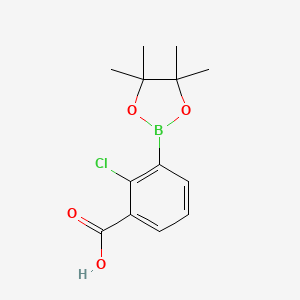
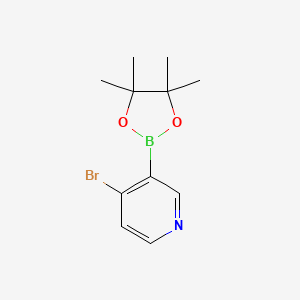
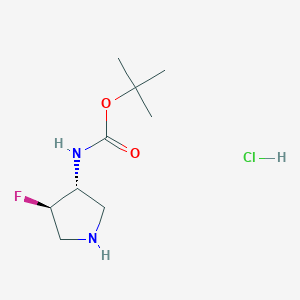

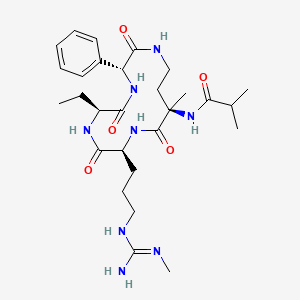
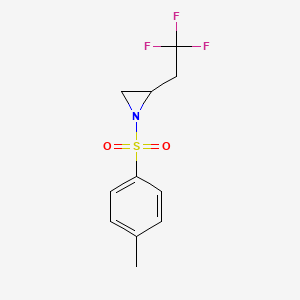


![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B3028477.png)
